2,2-Dichloroethane-1,1-diol

Description

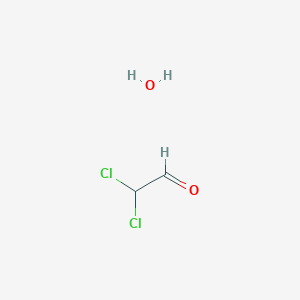

Structure

2D Structure

Properties

IUPAC Name |

2,2-dichloroethane-1,1-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl2O2/c3-1(4)2(5)6/h1-2,5-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUBIFVWPACNLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936422 | |

| Record name | 2,2-Dichloroethane-1,1-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16086-14-9 | |

| Record name | 2,2-Dichloro-1,1-ethanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16086-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dichloroethane-1,1-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016086149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dichloroethane-1,1-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dichloroethane-1,1-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-dichloro-1,1-ethanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of 2,2-dichloroethane-1,1-diol from Dichloroacetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,2-dichloroethane-1,1-diol from its precursor, dichloroacetaldehyde. The core of this process is the hydration of the aldehyde, a reaction significantly favored due to the electronic effects of the adjacent chloro groups. This document provides a comprehensive overview of the synthesis, including experimental protocols and quantitative data to support laboratory research and development.

Reaction Principle

The synthesis of this compound is achieved through the nucleophilic addition of water to the carbonyl group of dichloroacetaldehyde. This reaction establishes an equilibrium that strongly favors the formation of the geminal diol (hydrate). The electron-withdrawing nature of the two chlorine atoms on the alpha-carbon increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[1] This results in a stable, often crystalline, hydrate.[2]

Physicochemical Data

A summary of the key physical and chemical properties of dichloroacetaldehyde and its hydrate, this compound, is presented below for easy reference and comparison.

| Property | Dichloroacetaldehyde | This compound |

| IUPAC Name | 2,2-dichloroethanal | This compound |

| CAS Number | 79-02-7 | 16086-14-9 |

| Molecular Formula | C₂H₂Cl₂O | C₂H₄Cl₂O₂ |

| Molar Mass | 112.94 g/mol | 130.95 g/mol [3] |

| Appearance | Colorless liquid | Crystalline solid |

| Melting Point | -50 °C | 35-50 °C |

| Boiling Point | 88 °C | 85-95 °C (decomposes) |

| Density | 1.4 g/mL | 1.53-1.54 g/cm³ |

| Solubility in water | Forms hydrate | Soluble |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the precursor, dichloroacetaldehyde, and its subsequent conversion to and isolation of this compound.

Protocol 1: Synthesis of Dichloroacetaldehyde

Dichloroacetaldehyde can be prepared through the chlorination of acetaldehyde or paraldehyde.[2]

Materials:

-

Acetaldehyde or Paraldehyde

-

Chlorine gas

-

Chlorination catalyst (e.g., UV light or a radical initiator)

-

Distillation apparatus

Procedure:

-

In a reaction vessel equipped with a gas inlet, a condenser, and a stirrer, place the starting material (acetaldehyde or paraldehyde).

-

Initiate the chlorination by introducing chlorine gas into the reaction mixture. The reaction is typically carried out at a controlled temperature, often with cooling, to manage the exothermic reaction.

-

The progress of the reaction can be monitored by analyzing aliquots of the reaction mixture (e.g., by gas chromatography) to determine the relative amounts of mono-, di-, and trichloroacetaldehyde.

-

Upon completion, the crude dichloroacetaldehyde is purified by fractional distillation. The fraction boiling at approximately 88-90 °C is collected.

Protocol 2: Synthesis and Isolation of this compound

This protocol details the hydration of dichloroacetaldehyde and the subsequent crystallization of the diol.

Materials:

-

Dichloroacetaldehyde

-

Deionized water

-

Crystallization vessel

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying apparatus (e.g., desiccator)

Procedure:

-

To a crystallization vessel, add a measured amount of purified dichloroacetaldehyde.

-

Slowly add a stoichiometric amount of deionized water to the dichloroacetaldehyde with gentle stirring. The hydration reaction is typically spontaneous and may be slightly exothermic.

-

Allow the solution to stand, optionally with cooling, to induce crystallization of the this compound. The formation of a white crystalline solid should be observed.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold water to remove any unreacted dichloroacetaldehyde or other impurities.

-

Dry the purified crystals of this compound in a desiccator over a suitable drying agent (e.g., anhydrous calcium sulfate).

Characterization Data

The following tables summarize the expected spectroscopic data for the characterization of this compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H | ~5.8 | Triplet | Methine proton (-CH(OH)₂) |

| ¹H | ~3.9 | Doublet | Methylene protons (-CH₂Cl) |

| ¹³C | ~95 | Singlet | Diol carbon (-CH(OH)₂) |

| ¹³C | ~50 | Singlet | Chloromethyl carbon (-CH₂Cl) |

Table 2: Predicted Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch (H-bonded) | ~3400 | Strong, Broad |

| C-H Stretch | 2900-3000 | Medium |

| C-O Stretch | 1050-1150 | Strong |

| C-Cl Stretch | 650-800 | Strong |

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Notes |

| 130/132/134 | [C₂H₄Cl₂O₂]⁺˙ | Molecular ion peak with isotopic pattern for two chlorine atoms. |

| 112/114/116 | [C₂H₂Cl₂O]⁺˙ | Loss of water (H₂O). |

| 83/85 | [CHCl₂]⁺ | Cleavage of the C-C bond. |

| 49/51 | [CH₂Cl]⁺ | Cleavage of the C-C bond. |

Visualizations

Signaling Pathway: Hydration of Dichloroacetaldehyde

Caption: Reversible hydration of dichloroacetaldehyde.

Experimental Workflow: Synthesis and Isolation

Caption: Workflow for synthesis and isolation.

References

Spectroscopic Characterization of 2,2-dichloroethane-1,1-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,2-dichloroethane-1,1-diol, the hydrate of dichloroacetaldehyde. As a geminal diol, this compound presents unique analytical challenges due to its equilibrium with the corresponding aldehyde in aqueous solutions. The presence of two electron-withdrawing chlorine atoms on the adjacent carbon, however, lends it a degree of stability, making it amenable to spectroscopic analysis. This document outlines predicted spectroscopic data based on analogous compounds and provides detailed, standardized experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction

This compound is an organochlorine compound and a geminal diol.[1] It is the hydrate of dichloroacetaldehyde and is the form this unstable aldehyde often takes.[2] While geminal diols are frequently transient intermediates, the electron-withdrawing nature of the adjacent chlorine atoms stabilizes the diol form of this compound, allowing for its characterization. A thorough understanding of its spectroscopic properties is crucial for its identification, quantification, and for researchers utilizing it in synthetic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals.[2]

This guide synthesizes predicted spectroscopic data and provides robust experimental protocols to aid researchers in the comprehensive analysis of this compound.

Predicted Spectroscopic Data

Due to the equilibrium dynamics of geminal diols, obtaining pure experimental spectra can be challenging. The following data are predicted based on theoretical principles and extrapolation from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are anticipated to be influenced by the two hydroxyl groups and the dichloromethyl group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) | Notes |

| ¹H | ~6.0 | Triplet | ~5 Hz | Signal for the methine proton (-CH(OH)₂), coupled to the dichloromethyl proton. |

| ¹H | ~5.5 | Doublet | ~5 Hz | Signal for the proton of the dichloromethyl group (Cl₂CH-). The coupling would be with the methine proton. |

| ¹H | Broad | Singlet | - | Signals for the two hydroxyl protons (-OH). The chemical shift is dependent on solvent, concentration, and temperature. |

| ¹³C | ~95 | - | - | Predicted chemical shift for the diol carbon (-CH(OH)₂). The two electronegative oxygen atoms cause a significant downfield shift. |

| ¹³C | ~70 | - | - | Predicted chemical shift for the dichloromethyl carbon (-CHCl₂). The two chlorine atoms cause a significant downfield shift. |

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by the characteristic stretching frequencies of the hydroxyl groups.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3200-3600 | Strong, Broad | Characteristic of hydrogen-bonded hydroxyl groups. |

| C-H Stretch | 2850-3000 | Medium | Aliphatic C-H stretching. |

| C-O Stretch | 1000-1200 | Strong | Alcohol C-O stretching. |

| C-Cl Stretch | 600-800 | Strong | Characteristic of organochlorine compounds. |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to display fragmentation patterns typical for chlorinated compounds and alcohols. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will lead to characteristic M+2 and M+4 peaks for fragments containing one or two chlorine atoms, respectively.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Notes |

| 130/132/134 | [C₂H₄Cl₂O₂]⁺ | Molecular ion (M⁺). The M+2 and M+4 peaks will have intensities relative to the M⁺ peak based on the isotopic abundance of chlorine. |

| 112/114/116 | [C₂H₂Cl₂O]⁺ | Loss of a water molecule (H₂O). |

| 83/85 | [CHCl₂]⁺ | Cleavage of the C-C bond. |

| 49 | [CH(OH)₂]⁺ | Cleavage of the C-C bond. |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as protic solvents may lead to the exchange of hydroxyl protons.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

-

Integrate the signals to determine the proton ratios.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A greater number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation:

-

For solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

For liquid/solution samples: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer is to be used.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure solvent.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The concentration should be in the range of 1-10 µg/mL.

Instrumentation:

-

An Electron Ionization (EI) mass spectrometer is typically used for this type of compound.

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).

-

Analyze the fragmentation pattern and the isotopic distribution of chlorine-containing fragments.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound requires a multi-faceted approach, leveraging NMR, IR, and Mass Spectrometry. While its existence as a stable hydrate of dichloroacetaldehyde simplifies its analysis compared to other transient gem-diols, careful consideration of its chemical properties and the application of the detailed protocols outlined in this guide are essential for accurate and comprehensive structural elucidation and purity assessment. The predicted data and methodologies presented herein provide a solid foundation for researchers working with this important chemical intermediate.

References

Quantum Chemical Insights into the Stability of 2,2-dichloroethane-1,1-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed quantum chemical investigation into the stability of 2,2-dichloroethane-1,1-diol. Due to the limited availability of direct computational studies on this specific molecule, this document outlines a robust theoretical framework based on established methodologies for analogous gem-diols and halogenated hydrocarbons. The guide details proposed computational protocols, potential conformational isomers, and likely decomposition pathways. All quantitative data that would be generated from such a study are presented in structured tables for illustrative purposes. Furthermore, key experimental workflows and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the proposed research. This document is intended to serve as a foundational resource for researchers embarking on the theoretical characterization of this and similar molecules.

Introduction

Geminal diols, characterized by the presence of two hydroxyl groups attached to the same carbon atom, are often transient intermediates in the hydration of carbonyl compounds. However, the stability of gem-diols can be significantly influenced by the electronic effects of neighboring substituents. The presence of electron-withdrawing groups, for instance, is known to stabilize the gem-diol form. This compound, the hydrate of 2,2-dichloroacetaldehyde, is an interesting case study where the two chlorine atoms are expected to exert a strong electron-withdrawing effect, thereby enhancing its stability.

Understanding the intrinsic stability, conformational preferences, and potential decomposition pathways of this compound is crucial for its potential applications in organic synthesis and as a reference molecule in drug development. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate these molecular properties with high accuracy. This guide proposes a detailed computational methodology to thoroughly investigate the stability of this compound.

Proposed Computational Investigation Workflow

The proposed computational study would follow a systematic workflow to ensure a comprehensive analysis of the stability of this compound. The key stages of this workflow are outlined in the diagram below.

Caption: A proposed workflow for the quantum chemical investigation of this compound.

Conformational Analysis

The stability of this compound will be significantly influenced by the relative orientations of the hydroxyl and chloro substituents. A thorough conformational analysis is therefore the first critical step. The primary degree of freedom for conformational changes is the rotation around the C-C single bond. Key conformers would likely include staggered arrangements to minimize steric hindrance.

Potential Conformers

The diagram below illustrates the Newman projections of the likely staggered conformers of this compound, viewed along the C-C bond.

Caption: Newman projections of potential staggered conformers of this compound.

Proposed Quantitative Data for Conformational Analysis

A comprehensive computational study would yield the following data, which should be tabulated for clear comparison.

| Conformer | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Dipole Moment (Debye) | Key Dihedral Angles (°) |

| Gauche 1 | [Calculated Value] | [Calculated Value] | [Calculated Value] | Cl-C-C-O: [Value] |

| Gauche 2 | [Calculated Value] | [Calculated Value] | [Calculated Value] | Cl-C-C-O: [Value] |

| Anti | [Calculated Value] | [Calculated Value] | [Calculated Value] | Cl-C-C-O: [Value] |

Potential Decomposition Pathways

The stability of this compound is not only determined by its conformational energetics but also by the energy barriers to its potential decomposition pathways. Two likely decomposition routes are dehydration to form the corresponding aldehyde and dehydrochlorination.

Caption: Potential decomposition pathways for this compound.

Proposed Quantitative Data for Decomposition Pathways

The energetic profiles of these decomposition pathways would be critical to understanding the kinetic stability of the molecule.

| Reaction Pathway | Reactant | Transition State | Product | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Dehydration | This compound | TS1 | 2,2-dichloroacetaldehyde + H₂O | [Calculated Value] | [Calculated Value] |

| Dehydrochlorination | This compound | TS2 | 2-chloro-1,1-dihydroxyethene + HCl | [Calculated Value] | [Calculated Value] |

Proposed Computational Protocol

The following section details a proposed methodology for the quantum chemical calculations, drawing upon common practices for similar molecular systems.

Software

The Gaussian suite of programs is a suitable choice for performing the proposed density functional theory (DFT) and ab initio calculations. For visualization and analysis of the results, software such as GaussView, Avogadro, and Multiwfn would be appropriate.

Conformational Search

An initial conformational search is recommended to be performed using a computationally less expensive method, such as molecular mechanics with the MMFF94 force field, to identify a set of low-energy conformers.

Geometry Optimization and Frequency Calculations

The unique conformers identified from the initial search should then be subjected to geometry optimization and frequency calculations using DFT. A suitable level of theory would be the B3LYP functional with the 6-311+G(d,p) basis set. The frequency calculations are essential to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

Transition State Searches

For the investigation of decomposition pathways, transition state (TS) searches should be performed. Methods such as the Berny algorithm with eigenvector following, or synchronous transit-guided quasi-Newton (STQN) methods like QST2 and QST3, are recommended. The nature of the transition states should be confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations

To verify that the located transition states connect the reactant (this compound) with the expected products of decomposition, intrinsic reaction coordinate (IRC) calculations should be performed.

Solvation Effects

To model the stability in a more realistic environment, implicit solvation models such as the Polarizable Continuum Model (PCM) can be employed to calculate the energies in an aqueous solution. The gas-phase optimized geometries can be used for single-point energy calculations with the PCM model.

Analysis of Intramolecular Interactions

To gain deeper insight into the factors stabilizing the various conformers, Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (AIM) can be employed. These analyses can quantify hyperconjugative interactions and identify and characterize intramolecular hydrogen bonds.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the investigation of the stability of this compound. By following the proposed workflow and computational protocols, researchers can obtain valuable insights into the conformational landscape, thermodynamic stability, and kinetic persistence of this molecule. The illustrative data tables and diagrams provide a clear framework for the presentation and interpretation of the results of such a study. This proposed research will not only contribute to a fundamental understanding of the chemistry of halogenated gem-diols but also provide valuable data for applications in synthetic chemistry and drug development.

Introduction to 2,2-dichloroethane-1,1-diol (Chloral Hydrate)

An In-Depth Technical Guide to the Solubility of 2,2-dichloroethane-1,1-diol (Chloral Hydrate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, the stable geminal diol more commonly known as chloral hydrate.[1][2] This document consolidates quantitative solubility data in various organic solvents, outlines a generalized experimental protocol for solubility determination, and presents key chemical relationships and workflows through structured diagrams.

This compound (CAS No: 302-17-0), is the hydrate of trichloroacetaldehyde (chloral).[3][4] Unlike many geminal diols which are unstable, chloral hydrate is a stable, crystalline solid at room temperature.[5][6][7] This stability is crucial for its use as a sedative, hypnotic, and chemical reagent.[2][8] In aqueous solutions, chloral hydrate exists in a reversible equilibrium with its aldehyde form, chloral.[8][9] Its solubility in organic solvents is a critical parameter for its application in organic synthesis, formulation development, and as a laboratory reagent.[2]

The equilibrium between chloral and chloral hydrate is fundamental to its chemistry. The presence of electron-withdrawing chlorine atoms on the alpha-carbon destabilizes the carbonyl group of chloral, favoring the formation of the more stable hydrated gem-diol form.

Caption: Reversible hydration of chloral to form this compound.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of organic solvents. The following tables summarize available quantitative and qualitative data.

Table 1: Quantitative Solubility in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g of Solvent) | Solubility ( g/100 mL of Solvent) | Reference |

| Ethanol | 0 | 188 | - | [10] |

| 5 | 200 | - | [10] | |

| 20 | 425 | - | [10] | |

| 25 | - | ~75 (as ~750 g/L) | [11] | |

| 30 | 950 | - | [10] | |

| 45 | 5600 | - | [10] | |

| Chloroform | 0 | - | 3.8 | [10] |

| 10 | - | 5.2 | [10] | |

| 20 | - | 15.5 | [10] | |

| 27.7 | - | 65 | [10] | |

| Diethyl Ether | 25 | - | 200 | [1][10] |

| Toluene | 0 | 3.25 | - | [1][10] |

| 10 | 8 | - | [1][10] | |

| 20 | 21 | - | [1][10] | |

| 35 | 77 | - | [1][10] | |

| 45 | 200 | - | [1][10] | |

| Carbon Disulfide | 20 | - | 1.47 | [1][10] |

| Pyridine | 20 | 80.9 | - | [1][10] |

| Quinoline | 20 | 12.56 | - | [1][10] |

| Glycerol | 20 | 200 | - | [10] |

| Olive Oil | - | - | 1 g in 1.4 mL (~71.4 g/100mL) | [3] |

Table 2: Qualitative Solubility in Organic Solvents

| Solvent | Solubility Description | Reference |

| Acetone | Freely soluble / Very soluble | [1][3][12][13] |

| Methyl Ethyl Ketone (MEK) | Freely soluble / Very soluble | [1][3][12][13] |

| Benzene | Very soluble / Sparingly soluble | [1][2][3][12][13] |

| Carbon Tetrachloride | Moderately or sparingly soluble | [3][12][13] |

| Petroleum Ether | Moderately or sparingly soluble | [3][12][13] |

| Turpentine | Moderately or sparingly soluble | [3][12][13] |

Note: Conflicting reports exist for benzene solubility, which may depend on the specific grade of the solvent and experimental conditions.

Experimental Protocol for Solubility Determination

While specific protocols for this compound are not detailed in the literature surveyed, a generalized and robust methodology based on the equilibrium method for determining the solubility of a solid compound in a solvent is provided below.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

1. Materials and Apparatus:

-

This compound (Chloral Hydrate), USP grade (≥99.5% purity)[13]

-

Selected organic solvent, analytical grade

-

Thermostatic shaker bath or magnetic stirrer with a temperature-controlled plate

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks, pipettes, and vials

-

Analytical balance

-

Gas chromatograph with an appropriate detector (e.g., Electron Capture Detector) or High-Performance Liquid Chromatograph (HPLC)[13][14]

2. Experimental Workflow Diagram

Caption: Generalized workflow for the experimental determination of solubility.

3. Procedure:

-

Preparation: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a thermostatic shaker bath set to the desired temperature. Agitate the mixture for a predetermined period (e.g., 24-48 hours) sufficient to reach equilibrium. Preliminary kinetic studies should be performed to determine the time required to reach a steady-state concentration.

-

Sampling: After equilibration, stop the agitation and allow the vial to stand undisturbed in the bath for several hours to permit the excess solid to settle.

-

Filtration and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe pre-heated to the experimental temperature to prevent premature crystallization. Immediately pass the solution through a syringe filter (e.g., 0.45 μm) into a tared volumetric flask.

-

Quantification: Determine the weight of the collected filtrate. Dilute the sample to the flask's mark with the solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated and validated analytical method, such as gas chromatography (GC), which can analyze chloral hydrate as it breaks down to chloral upon vaporization.[13]

4. Data Calculation:

-

Solubility in g/100 mL:

-

Solubility = (C * D * V_flask) / V_aliquot

-

Where:

-

C = Concentration from analytical instrument (g/mL)

-

D = Dilution factor

-

V_flask = Volume of the volumetric flask (mL)

-

V_aliquot = Volume of the initial aliquot taken (mL)

-

-

-

Solubility in g/100 g:

-

Calculate the mass of the solute and the mass of the solvent in the filtered aliquot and normalize to 100 g of solvent.

-

This guide provides essential data and standardized methodologies for professionals working with this compound. Accurate solubility data is fundamental for ensuring the success of chemical syntheses, drug formulation, and other scientific applications.

References

- 1. Chloral hydrate - Sciencemadness Wiki [sciencemadness.org]

- 2. Chloral hydrate - Wikipedia [en.wikipedia.org]

- 3. Chloral Hydrate | C2H3Cl3O2 | CID 2707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CHLORAL HYDRATE [inchem.org]

- 5. api.pageplace.de [api.pageplace.de]

- 6. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. CHLORAL AND CHLORAL HYDRATE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chloral hydrate [chemister.ru]

- 11. cdn.who.int [cdn.who.int]

- 12. scent.vn [scent.vn]

- 13. Chloral and chloral hydrate - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

An In-depth Technical Guide on the Formation of 2,2-dichloroethane-1,1-diol in Aqueous Media

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, thermodynamics, and kinetics of the formation of 2,2-dichloroethane-1,1-diol in aqueous media. This geminal diol is the hydrate of 2,2-dichloroacetaldehyde and its formation is a crucial aspect to consider in various chemical and biological systems.

Introduction

In aqueous solutions, aldehydes exist in a reversible equilibrium with their corresponding geminal diols (hydrates). This reaction is of significant interest in organic chemistry, biochemistry, and pharmaceutical sciences as the reactivity and bioavailability of the aldehydic form can be markedly different from its hydrated counterpart. The stability of the gem-diol is significantly influenced by the electronic effects of substituents on the carbonyl carbon. The presence of electron-withdrawing groups, such as chlorine atoms, on the α-carbon of an aldehyde destabilizes the carbonyl group, thereby favoring the formation of the hydrate.[1]

This guide focuses on the hydration of 2,2-dichloroacetaldehyde to form this compound, a process of relevance in understanding the behavior of chlorinated aldehydes in biological systems and in various chemical syntheses.

The Hydration Reaction: Mechanism and Equilibrium

2,2-dichloroacetaldehyde (Cl₂CHCHO) is a highly volatile liquid that is readily soluble in water, where it establishes an equilibrium with its hydrate, this compound.[2][3]

The Equilibrium

The hydration of 2,2-dichloroacetaldehyde is a reversible nucleophilic addition of water to the carbonyl group.

Cl₂CHCHO + H₂O ⇌ Cl₂CHCH(OH)₂

The position of this equilibrium is described by the hydration equilibrium constant, Khyd:

Khyd = [this compound] / [2,2-dichloroacetaldehyde]

A larger Khyd value indicates that the equilibrium favors the formation of the hydrated product. The strong electron-withdrawing nature of the two chlorine atoms significantly increases the equilibrium constant for hydration compared to acetaldehyde and monochloroacetaldehyde.[1][4]

Reaction Mechanism

The hydration of 2,2-dichloroacetaldehyde can be catalyzed by both acid and base.

Acid-Catalyzed Hydration:

Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydration:

In basic media, the hydroxide ion, a stronger nucleophile than water, directly attacks the carbonyl carbon. The resulting alkoxide is then protonated by water to yield the gem-diol.

Quantitative Data

Table 1: Hydration Equilibrium Constants (Khyd) for Chlorinated Acetaldehydes in Water at approximately 298 K

| Aldehyde | Chemical Formula | Khyd |

| Acetaldehyde | CH₃CHO | ~1.2 - 1.4[5] |

| Chloroacetaldehyde | ClCH₂CHO | ~37[4] |

| 2,2-dichloroacetaldehyde | Cl₂CHCHO | Estimated to be significantly > 37 |

| Trichloroacetaldehyde (Chloral) | CCl₃CHO | > 100[1] |

Note: The value for 2,2-dichloroacetaldehyde is an estimation based on the established trend of increasing Khyd with the number of electron-withdrawing chlorine atoms.[1][4] The presence of a second chlorine atom is expected to further stabilize the hydrate, pushing the equilibrium significantly further to the right than for monochloroacetaldehyde.

Experimental Protocols

The determination of the hydration equilibrium constant (Khyd) and the kinetic parameters for the hydration of 2,2-dichloroacetaldehyde can be achieved using spectroscopic methods.

Determination of Khyd by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for quantifying the different species in the hydration equilibrium.

Materials:

-

2,2-dichloroacetaldehyde

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP)

-

5 mm NMR tubes

-

NMR spectrometer (≥300 MHz)

Procedure:

-

Sample Preparation: A stock solution of 2,2-dichloroacetaldehyde is prepared in D₂O. A known concentration of an internal standard is added for quantitative analysis.

-

NMR Acquisition: A ¹H NMR spectrum of the solution is acquired at a constant temperature (e.g., 298 K).

-

Data Analysis: The signals corresponding to the aldehydic proton of 2,2-dichloroacetaldehyde and the methine proton of this compound are identified and integrated.

-

Calculation of Khyd: The ratio of the integrals, corrected for the number of protons, gives the ratio of the concentrations of the hydrate and the aldehyde, from which Khyd can be calculated.

Kinetic Analysis by UV-Vis Spectroscopy

The kinetics of the hydration and dehydration reactions can be monitored using UV-Vis spectroscopy by observing the change in absorbance of the carbonyl group's n→π* transition.

Materials:

-

2,2-dichloroacetaldehyde

-

Buffered aqueous solutions (to maintain constant pH)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

-

Wavelength Selection: The wavelength of maximum absorbance (λmax) for the n→π* transition of the carbonyl group of 2,2-dichloroacetaldehyde is determined.

-

Kinetic Runs: A concentrated solution of 2,2-dichloroacetaldehyde in a non-aqueous solvent (e.g., acetonitrile) is rapidly injected into a buffered aqueous solution in a cuvette.

-

Data Acquisition: The change in absorbance at λmax is monitored over time as the system approaches equilibrium.

-

Data Analysis: The rate of change of absorbance is fitted to a first-order kinetic model to determine the observed rate constant (kobs). By performing experiments at different pH values, the individual rate constants for the uncatalyzed, acid-catalyzed, and base-catalyzed hydration and dehydration can be determined.

Visualizations

Reaction Pathway

Caption: Reversible hydration of 2,2-dichloroacetaldehyde.

Acid-Catalyzed Hydration Mechanism

References

Toxicological Profile of 2,2-dichloroethane-1,1-diol and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive toxicological profile of 2,2-dichloroethane-1,1-diol, also known as dichloroacetaldehyde hydrate, and its principal metabolite, dichloroacetic acid (DCA). While quantitative toxicological data for this compound is limited, its toxicity is primarily attributed to its dehydration product, dichloroacetaldehyde, and its subsequent metabolite, DCA. This document collates available quantitative data, details metabolic pathways, and elucidates the mechanisms of toxicity and effects on cellular signaling pathways, particularly for DCA. Experimental protocols for key toxicological assessments are also described. All quantitative data are summarized in structured tables, and relevant pathways and workflows are visualized using diagrams.

Introduction

This compound is the hydrated form of the aldehyde dichloroacetaldehyde.[1] In aqueous solutions, it exists in equilibrium with its parent aldehyde. The toxicological effects of this compound are therefore intrinsically linked to the reactivity and metabolic fate of dichloroacetaldehyde. A primary and toxicologically significant metabolite of dichloroacetaldehyde is dichloroacetic acid (DCA).[2] DCA has been extensively studied for its therapeutic potential and its toxicological profile is well-characterized, providing crucial insights into the potential long-term effects of exposure to its parent compounds.

Metabolism of this compound

The metabolism of this compound proceeds via its dehydration to dichloroacetaldehyde. Dichloroacetaldehyde is then primarily oxidized to dichloroacetic acid (DCA).[2] In mammals, chloroacetaldehydes can also be reduced to chloroethanols.[2] One study in mice injected with dichloroacetaldehyde hydrate found that a minor urinary metabolite was dichloroacetic acid, accounting for approximately 1% of the administered dose.[2]

Metabolic pathway of this compound.

Toxicological Profile of this compound (Dichloroacetaldehyde Hydrate)

Direct quantitative toxicological data for this compound is scarce in publicly available literature. Its toxicity is largely attributed to dichloroacetaldehyde.

Acute Toxicity

Dichloroacetaldehyde is toxic by ingestion and inhalation and is a strong skin irritant.[2][3] It is classified as corrosive and can cause severe skin burns and eye damage.[4]

Genotoxicity and Carcinogenicity

There is limited direct evidence for the carcinogenicity of dichloroacetaldehyde. However, it is a metabolite of the known rodent hepatocarcinogen trichloroethylene.[5]

Toxicological Profile of Dichloroacetic Acid (DCA)

The primary metabolite, dichloroacetic acid (DCA), has a more extensively documented toxicological profile.

Quantitative Toxicological Data

A summary of the available quantitative toxicological data for dichloroacetic acid is presented in Table 1.

| Parameter | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 2820 mg/kg | [6][7] |

| LD50 | Rabbit | Dermal | 510 mg/kg | [8] |

| NOAEL | Rat | Oral (90-day) | 18 mg/kg/day | [9] |

| LOAEL | Rat | Oral | 12.5 mg/kg/day | [9] |

Mechanisms of Toxicity and Signaling Pathways

DCA's toxicity is multifaceted, involving metabolic modulation, oxidative stress, and alterations in key signaling pathways.

DCA is a well-established inhibitor of pyruvate dehydrogenase kinase (PDK).[10] This inhibition leads to the activation of the pyruvate dehydrogenase complex (PDC), shifting cellular metabolism from glycolysis towards oxidative phosphorylation.[10] This "reversal of the Warburg effect" is a primary mechanism behind its investigation as an anti-cancer agent but also contributes to its cellular toxicity through increased production of reactive oxygen species (ROS).[11]

References

- 1. ccnm.edu [ccnm.edu]

- 2. Page loading... [guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of the peroxisome proliferator-activated receptor alpha (PPARalpha) in responses to trichloroethylene and metabolites, trichloroacetate and dichloroacetate in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dichloroacetate-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Expression of PPAR(alpha) in human hepatocytes and activation by trichloroacetate and dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dichloroacetate causes reversible demyelination in vitro: potential mechanism for its neuropathic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synergistic anticancer potential of dichloroacetate and estradiol analogue exerting their effect via ROS-JNK-Bcl-2-mediated signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dir.ca.gov [dir.ca.gov]

- 11. Frontiers | Unraveling the therapeutic mechanisms of dichloroacetic acid in lung cancer through integrated multi-omics approaches: metabolomics and transcriptomics [frontiersin.org]

An In-Depth Technical Guide on the Environmental Fate and Degradation of 2,2-dichloroethane-1,1-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dichloroethane-1,1-diol, also known as dichloroacetaldehyde hydrate, is the geminal diol form of the reactive aldehyde, 2,2-dichloroacetaldehyde. In aqueous environments, these two compounds exist in a dynamic equilibrium. The environmental fate of this compound is therefore intrinsically linked to the behavior of dichloroacetaldehyde. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation of this compound, with a focus on its abiotic and biotic transformation pathways. The information presented is intended to support environmental risk assessments and the development of sustainable chemical practices.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2,2-dichloroacetaldehyde and its hydrate is presented in Table 1. These properties are crucial for predicting the compound's behavior and partitioning in the environment.

Table 1: Chemical and Physical Properties of 2,2-Dichloroacetaldehyde and its Hydrate

| Property | 2,2-Dichloroacetaldehyde | This compound | Reference(s) |

| CAS Number | 79-02-7 | 16086-14-9 | [1] |

| Molecular Formula | C₂H₂Cl₂O | C₂H₄Cl₂O₂ | [1] |

| Molecular Weight ( g/mol ) | 112.94 | 130.95 | [1] |

| Appearance | Colorless liquid | Crystalline solid | [2] |

| Boiling Point (°C) | 88-90 | Decomposes | [3] |

| Melting Point (°C) | -58 | 35-50 | [1][2] |

| Vapor Pressure (mm Hg at 25°C) | 55.4 | - | [2] |

| Water Solubility | Soluble, forms hydrate | Soluble | [4][5] |

| Log Kow (estimated) | 0.27 | - | [2] |

| Henry's Law Constant (atm-m³/mol, estimated) | 8.42 x 10⁻⁶ | - | [2] |

| Soil Adsorption Coefficient (Koc, estimated) | 4.3 | - | [2] |

Environmental Fate

The environmental distribution of this compound is governed by the properties of its anhydrous form, dichloroacetaldehyde. Its high water solubility and low estimated soil adsorption coefficient (Koc) of 4.3 suggest it will be highly mobile in soil and likely to partition into the aqueous phase.[2] The estimated Henry's Law constant indicates that volatilization from water surfaces can be an important fate process.[2]

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, play a significant role in the transformation of this compound in the environment.

Hydrolysis: While dichloroacetaldehyde contains a hydrolyzable alkyl chloride group, specific experimental data on its hydrolysis rate constant are limited.[2] In aqueous solution, it readily forms the stable hydrate, this compound.[4] The stability of this geminal diol is attributed to the electron-withdrawing effect of the adjacent chlorine atoms. Further hydrolysis to dichloroacetic acid is a potential degradation pathway, though quantitative data on the rate of this reaction under various environmental pH and temperature conditions are not readily available.

Photolysis: Vapor-phase dichloroacetaldehyde is expected to be degraded in the atmosphere primarily through reaction with photochemically produced hydroxyl radicals.[2] The estimated atmospheric half-life for this reaction is approximately 7.0 days.[1][2] Direct photolysis in the aqueous phase is not expected to be a significant degradation pathway as the compound does not absorb light in the environmental UV spectrum.[2]

Table 2: Summary of Abiotic Degradation Data for Dichloroacetaldehyde

| Degradation Process | Matrix | Half-life | Conditions | Reference(s) |

| Atmospheric Oxidation (with OH radicals) | Air | ~7.0 days (estimated) | Atmospheric concentration of 5x10⁵ OH radicals/cm³ | [1][2] |

| Volatilization from Water | Model River | 4.7 days (estimated) | 1 m deep, 1 m/s flow, 3 m/s wind | [2] |

| Volatilization from Water | Model Lake | 38 days (estimated) | 1 m deep, 0.05 m/s flow, 0.5 m/s wind | [2] |

Biotic Degradation

The biodegradation of this compound is expected to proceed through the metabolism of its anhydrous form, dichloroacetaldehyde. Microbial degradation can occur under both aerobic and anaerobic conditions, leading to different metabolic pathways and end products.

Aerobic Degradation: Under aerobic conditions, the degradation of chlorinated aldehydes is often initiated by an oxidation step. In the case of 1,2-dichloroethane degradation by Pseudomonas sp. strain DCA1, chloroacetaldehyde is an intermediate which is further oxidized to chloroacetic acid.[6] It is plausible that dichloroacetaldehyde is similarly oxidized to dichloroacetic acid (DCA). DCA can then be further metabolized. While the complete aerobic pathway for dichloroacetaldehyde is not fully elucidated, it is hypothesized to proceed via dichloroacetic acid, which is then dehalogenated to glyoxylate. Glyoxylate can then enter central metabolic pathways such as the glyoxylate cycle for assimilation into biomass or be further oxidized to CO₂.[7][8]

Anaerobic Degradation: Under anoxic conditions, a novel fermentative pathway for the degradation of dichloroacetate (DCA) has been identified in "Candidatus Dichloromethanomonas elyunquensis" strain RM.[2][9] This pathway is initiated by a cofactor-independent (S)-2-haloacid dehalogenase (HAD) which converts DCA to glyoxylate.[2] Glyoxylate is then further metabolized via the Wood-Ljungdahl pathway, ultimately producing acetate.[2] This suggests that if dichloroacetaldehyde is first oxidized to DCA, it can be anaerobically degraded through this fermentative route.

The following diagram illustrates the proposed biotic degradation pathways for 2,2-dichloroacetaldehyde.

References

- 1. iris.unipa.it [iris.unipa.it]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Involvement of a large plasmid in the degradation of 1,2-dichloroethane by Xanthobacter autotrophicus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dichloroacetaldehyde | C2H2Cl2O | CID 6576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Monooxygenase-Mediated 1,2-Dichloroethane Degradation by Pseudomonas sp. Strain DCA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glyoxylate cycle - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Engineering the glyoxylate cycle for chemical bioproduction [frontiersin.org]

- 9. Anaerobic Microbial Metabolism of Dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Historical Context and Organic Chemistry of 2,2-dichloroethane-1,1-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-dichloroethane-1,1-diol, the hydrated form of dichloroacetaldehyde. It delves into the historical discovery and synthesis of this compound, presenting key physicochemical data and detailed experimental protocols for its preparation. Furthermore, this guide explores its utility as a versatile reagent in organic synthesis, with a particular focus on its role in the construction of heterocyclic compounds and the synthesis of pharmacologically active molecules. Key reaction pathways and experimental workflows are visually represented to facilitate a deeper understanding of its chemical behavior and applications in drug development and research.

Historical Context

The history of this compound is intrinsically linked to its anhydrous form, dichloroacetaldehyde. The initial synthesis of dichloroacetaldehyde is credited to F. Paterno in 1868, who produced it through the distillation of dichlorodiethyl acetal with sulfuric acid[1]. For a significant period, its study was often in the context of the broader exploration of chlorinated aldehydes and their derivatives.

A notable aspect of its history is the challenge associated with its synthesis and isolation. Early methods involving the chlorination of acetaldehyde or paraldehyde often resulted in a mixture of mono-, di-, and trichlorinated products, making the purification of dichloroacetaldehyde difficult[1]. A method for producing purer dichloroacetaldehyde was later developed through the hypochlorination of 1,2-dichloroethylene[1][2]. Due to the inherent instability of dichloroacetaldehyde, which readily polymerizes, it is most commonly handled and stored in its stable hydrated form, this compound[2].

In the mid-20th century, the significance of dichloroacetaldehyde and its hydrate grew with their application as intermediates in the synthesis of various industrial and pharmaceutical compounds. A key application that emerged was its use in the production of the insecticide Perthane (p,p'-diethyl-1,1-diphenyl-2,2-dichloroethane) through condensation with ethylbenzene[1]. More critically for the pharmaceutical industry, it became a crucial building block for the synthesis of the adrenolytic drug mitotane and the diuretic trichlormethiazide[3].

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its anhydrous form, dichloroacetaldehyde.

| Property | This compound | Dichloroacetaldehyde | Source(s) |

| IUPAC Name | This compound | 2,2-dichloroethanal | [2] |

| CAS Number | 16086-14-9 | 79-02-7 | [2] |

| Molecular Formula | C₂H₄Cl₂O₂ | C₂H₂Cl₂O | [2] |

| Molar Mass | 130.95 g/mol | 112.94 g/mol | [2] |

| Appearance | Crystalline solid | Colorless liquid | [2][3] |

| Melting Point | 56 °C | -50 °C | [2] |

| Boiling Point | 121 °C | 88 °C | [2] |

| Density | 1.635 g/cm³ (predicted) | 1.4 g/mL | [2] |

| Solubility in Water | Soluble (forms hydrate) | Soluble (forms hydrate) | [2] |

Experimental Protocols

Synthesis of Dichloroacetaldehyde from Chloral Hydrate

This protocol is adapted from a patented method for the preparation of dichloroacetaldehyde from the more readily available chloral hydrate.

Objective: To synthesize dichloroacetaldehyde by the reaction of chloral hydrate with trimethyl phosphite, followed by hydrolysis and dehydration.

Materials:

-

Chloral hydrate

-

Benzene

-

Trimethyl phosphite

-

Distilled water

-

Concentrated sulfuric acid

Procedure:

-

A mixture of chloral hydrate and benzene (in a volume ratio of approximately 1:1) is prepared in a flask equipped with a water separator (e.g., a Dean-Stark apparatus).

-

The mixture is heated to reflux to remove water via azeotropic distillation with benzene.

-

After complete dehydration, the resulting solution of anhydrous chloral in benzene is cooled.

-

Trimethyl phosphite is added dropwise to the solution. The molar ratio of chloral to trimethyl phosphite should be in the range of 1:1.0 to 1:2.0. The addition is typically carried out over a period of about 1 hour and 10 minutes.

-

Following the addition, the reaction is allowed to proceed for an additional 15 minutes.

-

The solvent (benzene) and other low-boiling impurities (boiling point below 100 °C) are removed by distillation.

-

The residue is cooled slightly, and distilled water is added, followed by a small amount of concentrated sulfuric acid.

-

The mixture is distilled under atmospheric pressure, and the fraction boiling between 89.0-91.0 °C is collected as dichloroacetaldehyde.

Expected Yield: Approximately 92%[4].

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Benzene is a known carcinogen, and appropriate personal protective equipment should be worn. Chloral hydrate and dichloroacetaldehyde are irritants. Concentrated sulfuric acid is highly corrosive.

Applications in Organic Synthesis

This compound, through its equilibrium with dichloroacetaldehyde, serves as a valuable C2 building block in organic synthesis, particularly in the construction of heterocyclic systems and pharmacologically active molecules.

Synthesis of Mitotane

Dichloroacetaldehyde is a key precursor in the synthesis of mitotane, a drug used in the treatment of adrenocortical carcinoma[5]. The synthesis involves a Grignard reaction followed by a Friedel-Crafts-type condensation.

References

- 1. chemcess.com [chemcess.com]

- 2. Dichloroacetaldehyde - Wikipedia [en.wikipedia.org]

- 3. Dichloroacetaldehyde | C2H2Cl2O | CID 6576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN1234674C - Method for preparing dichloro acetaldehyde from hydrated chloral - Google Patents [patents.google.com]

- 5. encyclopedia.pub [encyclopedia.pub]

An In-Depth Technical Guide on the Discovery and Initial Isolation of 2,2-Dichloroethane-1,1-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and initial isolation of 2,2-dichloroethane-1,1-diol, the stable hydrate of dichloroacetaldehyde. The document outlines the historical context of its discovery, focusing on the synthesis of its anhydrous precursor, dichloroacetaldehyde, first reported by F. Paternò in 1868. It provides a comprehensive experimental protocol for the synthesis and isolation of the crystalline hydrate, derived from modern adaptations of early synthetic methods. Quantitative data, including physical properties and reaction parameters, are summarized in structured tables. Furthermore, this guide includes predicted and reported spectroscopic data to aid in the characterization of this compound. Diagrams illustrating the synthesis and hydration workflow are provided to enhance understanding.

Introduction

This compound, also known as dichloroacetaldehyde hydrate, is a geminal diol that serves as the stable, crystalline form of the otherwise unstable dichloroacetaldehyde. The presence of two electron-withdrawing chlorine atoms on the adjacent carbon stabilizes the hydrate form, making it a readily handleable solid. Dichloroacetaldehyde and its hydrate are valuable intermediates in organic synthesis, particularly in the production of pharmaceuticals and other specialty chemicals.

The discovery of this compound is intrinsically linked to the first synthesis of its anhydrous counterpart, dichloroacetaldehyde (Cl₂CHCHO), by F. Paternò in 1868. Early methods focused on the chlorination of acetaldehyde or its trimer, paraldehyde. These reactions typically produced a mixture of chlorinated aldehydes, making the isolation of pure dichloroacetaldehyde challenging. The inherent instability of the anhydrous aldehyde led to its common preparation and storage as the more stable hydrate.

This guide provides a detailed overview of a representative method for the synthesis of dichloroacetaldehyde and its subsequent isolation as the crystalline this compound.

Synthesis and Isolation

The synthesis of this compound is a two-step process involving the initial formation of dichloroacetaldehyde, followed by its hydration and isolation as a crystalline solid.

Synthesis of Dichloroacetaldehyde

A common and effective method for the preparation of dichloroacetaldehyde is the chlorination of paraldehyde, the cyclic trimer of acetaldehyde. This method, while yielding a mixture of chlorinated products, can be controlled to favor the formation of dichloroacetaldehyde.

Reaction Scheme:

Isolation of this compound

The crude dichloroacetaldehyde obtained from the chlorination reaction is purified by fractional distillation. The fraction rich in dichloroacetaldehyde is then hydrated by the addition of water, leading to the crystallization of this compound.

Workflow for Isolation:

Experimental Protocols

The following protocols are based on established methods for the synthesis and isolation of this compound.

Synthesis of Dichloroacetaldehyde from Paraldehyde

Materials:

-

Paraldehyde

-

Chlorine gas

-

Water

Procedure:

-

Charge a reaction vessel equipped with a stirrer, a condenser, and a gas inlet with paraldehyde and a small amount of water.

-

Cool the mixture to approximately 10°C.

-

Introduce chlorine gas into the reaction mixture at a controlled rate while maintaining the temperature.

-

Continue the chlorination until the desired degree of chlorination is achieved, which can be monitored by analyzing the reaction mixture. The reaction typically takes several hours.

-

Upon completion, the resulting chlorinated solution contains dichloroacetaldehyde as the major component, along with monochloroacetaldehyde, chloral, and unreacted starting material.

Isolation and Purification of this compound

Materials:

-

Crude chlorinated aldehyde solution

-

Water

Procedure:

-

Subject the crude chlorinated solution to fractional distillation.

-

Collect the distillate fraction with a boiling point between 90°C and 100°C. This fraction will be enriched in dichloroacetaldehyde.

-

To the collected distillate, add a controlled amount of water.

-

Stir the mixture to facilitate the hydration of dichloroacetaldehyde to this compound.

-

Cool the mixture to induce crystallization of the diol.

-

Collect the crystalline product by filtration.

-

Wash the crystals with a small amount of cold water to remove impurities.

-

Dry the purified crystals of this compound.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| This compound | ||

| Molecular Formula | C₂H₄Cl₂O₂ | [1] |

| Molecular Weight | 130.95 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 35-50 °C | |

| Boiling Point | 85-95 °C | |

| Density (20 °C) | 1.53-1.54 g/cm³ | |

| Dichloroacetaldehyde (precursor) | ||

| Molecular Formula | C₂H₂Cl₂O | [2] |

| Molecular Weight | 112.94 g/mol | [2] |

| Boiling Point | 88 °C | [2] |

| Density | 1.4 g/mL | [2] |

Spectroscopic Data (Reported for Dichloroacetaldehyde)

| Spectroscopic Technique | Observed Data (for Dichloroacetaldehyde) |

| Infrared (IR) | 2985 cm⁻¹ (C-H), 2833 cm⁻¹ (C-H), 1754 cm⁻¹ (C=O), 1344 cm⁻¹ (C-H) |

Signaling Pathways and Logical Relationships

As a small organic molecule primarily used as a synthetic intermediate, this compound is not known to be involved in biological signaling pathways. The primary logical relationship is its formation from the reversible hydration of dichloroacetaldehyde.

Conclusion

The discovery and isolation of this compound are directly tied to the synthesis of its less stable precursor, dichloroacetaldehyde. The stability conferred by the gem-diol structure makes the hydrate the preferred form for handling and storage. The experimental protocols outlined in this guide, based on historical and modern synthetic methods, provide a clear pathway for the preparation and purification of this important chemical intermediate. The provided data and diagrams offer a comprehensive technical overview for researchers and professionals in the field of drug development and organic synthesis.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,2-Dichloroethane-1,1-diol in Heterocyclic Synthesis

For the attention of: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for the utilization of 2,2-dichloroethane-1,1-diol, the stable hydrate of dichloroacetaldehyde, as a versatile C2-synthon in the synthesis of nitrogen-containing heterocycles. The focus of these notes is on the synthesis of 1,2,3-triazoles, a class of heterocycles with significant interest in medicinal chemistry and drug development.

Introduction

This compound is a readily available and stable geminal diol. In solution, it is in equilibrium with its anhydrous form, dichloroacetaldehyde. The presence of two chlorine atoms on the α-carbon makes the aldehyde carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity, combined with the two leaving groups (chlorine atoms), makes it a valuable building block for the construction of various heterocyclic scaffolds. This document details its application in the synthesis of 1,2,3-triazoles through a tosylhydrazone intermediate.

Application Note 1: Synthesis of 1,2,3-Triazoles

A convenient and high-yield synthesis of 1,2,3-triazoles can be achieved using this compound as the starting material. The methodology involves the initial formation of 2,2-dichloroacetaldehyde tosylhydrazone, which then undergoes cyclization with various amines or ammonia to afford substituted or unsubstituted 1,2,3-triazoles, respectively. This method avoids the use of potentially explosive diazo or azido precursors in later stages, offering a safer synthetic route.[1]

The reaction of 2,2-dichloroacetaldehyde tosylhydrazone with ammonia provides a direct route to the parent 1,2,3-triazole.[1] The reaction is postulated to proceed via the formation of an amino-azo-vinylchloride intermediate, which subsequently cyclizes.[1] Furthermore, the use of primary amines in place of ammonia allows for the synthesis of 1-substituted 1,2,3-triazoles in good yields.[1]

Protocol 1: Synthesis of 2,2-Dichloroacetaldehyde Tosylhydrazone (Intermediate)

This protocol describes the synthesis of the key intermediate, 2,2-dichloroacetaldehyde tosylhydrazone, from this compound (dichloroacetaldehyde hydrate).

Materials:

-

This compound (Dichloroacetaldehyde hydrate)

-

Tosylhydrazine

-

Ethanol

Procedure:

-

Dissolve tosylhydrazine in ethanol.

-

Add an equimolar amount of this compound to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, the product, 2,2-dichloroacetaldehyde tosylhydrazone, will precipitate from the solution.

-

Collect the precipitate by filtration and dry under reduced pressure at 40°C.[1]

Protocol 2: Synthesis of 1,2,3-Triazole

This protocol outlines the synthesis of the parent 1,2,3-triazole from 2,2-dichloroacetaldehyde tosylhydrazone.

Materials:

-

2,2-Dichloroacetaldehyde tosylhydrazone

-

Aqueous ammonia

-

Ethyl acetate

Procedure:

-

Add 2,2-dichloroacetaldehyde tosylhydrazone to an excess of aqueous ammonia solution.

-

Stir the solution vigorously for 3 hours at room temperature.[1] The pH of the reaction mixture should be maintained in the range of 10-11 for optimal yield.[1]

-

After the reaction is complete, remove the excess ammonia under reduced pressure.

-

Extract the aqueous residue with a large volume of ethyl acetate.

-

Dry the combined organic extracts over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Evaporate the solvent to yield the crude 1,2,3-triazole as a residual oil.[1] Further purification can be achieved by chromatography if necessary.

Protocol 3: Synthesis of 1-Substituted 1,2,3-Triazoles

This protocol details the general procedure for the synthesis of 1-substituted 1,2,3-triazoles.

Materials:

-

2,2-Dichloroacetaldehyde tosylhydrazone

-

Primary amine (e.g., benzylamine, allylamine)

-

Appropriate solvent (e.g., ethanol)

Procedure:

-

Dissolve 2,2-dichloroacetaldehyde tosylhydrazone in a suitable solvent.

-

Add an excess of the desired primary amine to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography to isolate the 1-substituted 1,2,3-triazole.

Table 1: Synthesis of 1,2,3-Triazole from 2,2-Dichloroacetaldehyde Tosylhydrazone and Ammonia

| Entry | Reactant | Base | Solvent | Time (h) | Temperature | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2,2-Dichloroacetaldehyde Tosylhydrazone | aq. NH₃ | Water | 3 | Room Temp. | 75 |

Data extracted from the reaction of dichloroacetaldehyde tosylhydrazone with aqueous ammonia as described in the literature.[1]

Table 2: Synthesis of 1-Substituted 1,2,3-Triazoles from 2,2-Dichloroacetaldehyde Tosylhydrazone

| Entry | Primary Amine | Solvent | Time (h) | Temperature | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Benzylamine | Ethanol | 3 | Room Temp. | 1-Benzyl-1,2,3-triazole | 82 |

| 2 | Allylamine | Ethanol | 3 | Room Temp. | 1-Allyl-1,2,3-triazole | 78 |

Yields are based on reactions of α-polyhalo ketone tosylhydrazones with primary amines, which is expected to be similar for dichloroacetaldehyde tosylhydrazone.[1]

Application Note 2: Synthesis of Pyrazoles (Further Research Required)

The synthesis of pyrazoles typically involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative (Knorr pyrazole synthesis). While this compound is a C2-synthon, a well-documented, direct protocol for its cyclocondensation with hydrazine to form the pyrazole ring was not found in the surveyed literature.

However, the reaction of gem-dihalo compounds with dinucleophiles is a known strategy for heterocycle synthesis. For instance, 3,5-disubstituted pyrazoles have been obtained from the reaction of gem-dichlorocyclopropylacetates with hydrazine. This suggests that the reaction of this compound with hydrazine derivatives to form pyrazoles is a plausible but underexplored area of research. Such a reaction would likely proceed through the formation of a hydrazone intermediate, followed by intramolecular nucleophilic substitution and elimination to yield the aromatic pyrazole ring. Further investigation is required to establish a viable experimental protocol.

Visualizations

Caption: Reaction pathway for the synthesis of 1,2,3-triazoles.

Caption: Experimental workflow for 1,2,3-triazole synthesis.

References

Application of 2,2-dichloroethane-1,1-diol in Agrochemical Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dichloroethane-1,1-diol, also known as dichloroacetaldehyde hydrate, is a geminal diol that serves as a stable precursor to the reactive aldehyde, 2,2-dichloroacetaldehyde.[1] While not an active agrochemical itself, it is a key intermediate in the synthesis of certain organochlorine insecticides. Historically, its most significant application in agrochemical development has been in the production of Dichlorodiphenyldichloroethane (DDD or TDE), an insecticide closely related to DDT.[2][3] This document provides detailed application notes on the use of this compound in the synthesis of DDD, including its mechanism of action, efficacy, and environmental fate, along with relevant experimental protocols.

Synthesis of Dichlorodiphenyldichloroethane (DDD)

The primary application of this compound in agrochemical development is as a starting material for the synthesis of the organochlorine insecticide Dichlorodiphenyldichloroethane (DDD). The synthesis involves an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts-type condensation, between 2,2-dichloroacetaldehyde (generated in situ from the hydrate) and chlorobenzene in the presence of a strong acid catalyst, typically sulfuric acid.[4]

Experimental Workflow: Synthesis of DDD

Caption: Workflow for the synthesis of DDD.

Experimental Protocol: Laboratory-Scale Synthesis of DDD

Disclaimer: This protocol involves hazardous materials and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

This compound (dichloroacetaldehyde hydrate)

-

Chlorobenzene

-

Concentrated sulfuric acid (98%)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add chlorobenzene. Cool the flask in an ice bath.

-

Addition of Reactants: Slowly add concentrated sulfuric acid to the cooled chlorobenzene with continuous stirring. In the dropping funnel, prepare a solution of this compound in a small amount of chlorobenzene.

-

Reaction: Add the this compound solution dropwise to the stirred mixture of chlorobenzene and sulfuric acid, maintaining the temperature below 10°C using the ice bath. After the addition is complete, continue stirring at room temperature for several hours to ensure the reaction goes to completion.

-

Work-up: Pour the reaction mixture slowly over crushed ice with stirring. Transfer the mixture to a separatory funnel.

-

Purification:

-

Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the chlorobenzene under reduced pressure using a rotary evaporator.

-

-

Recrystallization: Recrystallize the crude solid product from ethanol to obtain pure Dichlorodiphenyldichloroethane (DDD).

Mechanism of Action

DDD, like other organochlorine insecticides, is a neurotoxin. Its primary mode of action is the disruption of the normal functioning of the insect's nervous system.[5] It specifically targets the voltage-gated sodium channels in the nerve cell membranes.[2][6]

Signaling Pathway: Neurotoxic Effect of DDD

Caption: Mode of action of DDD on insect neurons.

By binding to the sodium channels, DDD alters their gating properties, causing them to remain open for an extended period.[2] This leads to a continuous influx of sodium ions, resulting in repetitive and uncontrolled firing of the neurons.[6] The hyperactivity of the nervous system manifests as tremors and convulsions in the insect, ultimately leading to paralysis and death.[5]

Quantitative Data

Insecticidal Efficacy of DDD

The efficacy of DDD varies depending on the insect species and life stage. The following table summarizes the median lethal dose (LD50) for DDD against several common insect pests.

| Insect Species | Life Stage | Route of Administration | LD50 | Reference(s) |

| Musca domestica (Housefly) | Adult | Topical | 4.0 µ g/fly | [7] |

| Anopheles gambiae (Malaria Mosquito) | Adult | Topical | Resistance observed | [8] |

| Aedes aegypti (Yellow Fever Mosquito) | Larvae | Aqueous | LC50 0.0034 ppm | [9] |

Environmental Fate and Toxicology of DDD

DDD is a persistent organic pollutant with a long half-life in the environment. Its high lipophilicity leads to bioaccumulation in the fatty tissues of organisms.

| Parameter | Value | Reference(s) |

| Soil Half-life | 2 - 15 years | [3] |

| Water Solubility | 0.09 mg/L | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | 6.02 | [1] |

| Toxicity to Birds (Oral LD50, Mallard) | >2000 mg/kg | [3] |

| Toxicity to Fish (96h LC50, Rainbow Trout) | 0.038 mg/L | [3] |